![molecular formula C21H14FNO2 B5674500 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5674500.png)
6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one
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Overview
Description
Synthesis Analysis
The synthesis of dibenzo[c,e]azepine derivatives, including compounds similar to 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one, often involves palladium-catalyzed double C-H bond activation. A study by Kondapalli et al. (2017) describes a method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones from benzamides through palladium-catalyzed homocoupling via ortho-selective double C-H bond activation, followed by intramolecular condensation reactions (Kondapalli, Yu, Yamamoto, & Bao, 2017).
Molecular Structure Analysis
The molecular structure of dibenzoazepine derivatives can be characterized by X-ray diffraction techniques. For instance, Quintero et al. (2019) analyzed the structure of related compounds, revealing that the azepine ring adopts conformations close to the twist-boat form, with molecules linked into a three-dimensional framework by hydrogen bonds (Quintero, Palma, Cobo, & Glidewell, 2019).
Chemical Reactions and Properties
Dibenzoazepines undergo various chemical reactions, including atropisomerism, where the molecules can exist as stereoisomers due to restricted rotation around a bond. Tabata et al. (2008) explored the atropisomeric properties of dibenzo[b,d]azepin-6-ones, demonstrating their high stereochemical stability (Tabata, Akiba, Lee, Takahashi, & Natsugari, 2008).
properties
IUPAC Name |
6-(3-fluorobenzoyl)-7H-benzo[d][2]benzazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO2/c22-16-8-5-7-14(12-16)20(24)23-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)21(23)25/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFUQJHMJWWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one |
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